molecular formula C15H13Cl2NO3S B2670934 (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine CAS No. 320422-54-6

(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine

Cat. No. B2670934
CAS RN: 320422-54-6
M. Wt: 358.23
InChI Key: CNNPNDDQLZCKFO-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine, also known as CCM, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. It is used in a variety of applications, ranging from drug development to biochemical and physiological studies. CCM is a versatile compound that has been studied in the context of both in vitro and in vivo studies.

Scientific Research Applications

(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and cell culture studies. In drug development, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used to study the pharmacological effects of various drugs, as well as to assess the safety and efficacy of new compounds. In biochemical and physiological studies, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used to study the effects of various compounds on the body, as well as to investigate the role of certain enzymes and hormones in the body. In cell culture studies, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been used to study the effects of various compounds on cell growth and development.

Mechanism of Action

The mechanism of action of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is thought to interact with other compounds in the body, such as hormones, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine have been studied in both in vitro and in vivo studies. In vitro studies have shown that (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine has been shown to interact with other compounds in the body, such as hormones, to produce its effects. In vivo studies have shown that (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can produce a variety of effects, including anti-inflammatory, anti-allergic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine in lab experiments is that it is a relatively safe compound, with few known side effects. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is relatively inexpensive and easy to obtain, making it ideal for use in laboratory experiments. However, there are some limitations to using (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine in laboratory experiments. For example, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can be toxic in large doses, and it can interact with other compounds in the body, which can lead to unexpected results. Additionally, (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine can have a short half-life, meaning that it may not produce the desired effects for long periods of time.

Future Directions

The potential future directions for (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine research are numerous. One potential future direction is to further explore the biochemical and physiological effects of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine. Additionally, further research could be conducted to investigate the potential therapeutic applications of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine, such as its potential use in the treatment of certain diseases. Additionally, further research could be conducted to better understand the mechanism of action of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine and to develop more efficient synthesis methods for producing (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine. Finally, further research could be conducted to explore the potential interactions between (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine and other compounds in the body, as well as the potential side effects of (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine.

Synthesis Methods

(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine is synthesized through a condensation reaction between 2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene and methoxyamine hydrochloride. This reaction is typically conducted in an aqueous solution at a temperature of 25-35°C. The reaction is usually complete within a few hours, and the desired product is then isolated and purified.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-21-18-15(11-2-4-12(16)5-3-11)10-22(19,20)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNPNDDQLZCKFO-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CS(=O)(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine

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